![molecular formula C28H26N4O2 B2723065 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide CAS No. 1189875-26-0](/img/structure/B2723065.png)
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide is a complex organic molecule with significant applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by a fusion of pyrimidine and indole rings, incorporating various functional groups that contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic routes for 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide typically involve multi-step organic synthesis, beginning with the construction of the pyrimidoindole core. Various methods may be employed, such as:
Starting Materials
: Benzylamines, methylpyrimidones, and indoles.
Stepwise Reactions
: The sequence may involve condensation, cyclization, and functional group modifications.
Reaction Conditions
: Use of solvents like dimethylformamide, catalysts such as palladium on carbon, and reagents like acetic anhydride.
For industrial production, optimization of these steps is essential to increase yield and purity, often involving automated reactors and rigorous quality control processes.
Analyse Chemischer Reaktionen
The compound undergoes several types of reactions:
Oxidation
: Involves the transformation of functional groups, such as converting methyl groups to carboxyl groups, using oxidizing agents like potassium permanganate.
Reduction
: Reduces carbonyl groups to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution
: Involves nucleophilic or electrophilic substitution reactions, where groups attached to the aromatic ring are replaced by other substituents. Common reagents include halogens and organometallics. Major products from these reactions depend on the conditions and reagents used but can include hydroxylated, halogenated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide has diverse applications:
Chemistry
: Utilized as an intermediate in the synthesis of more complex molecules.
Biology
: Serves as a probe or ligand in biochemical assays to study protein interactions and functions.
Medicine
: Potential therapeutic applications due to its bioactivity, including as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry
: Used in the manufacture of specialty chemicals, pharmaceuticals, and materials science for developing new polymers and nanomaterials.
Wirkmechanismus
The compound's mechanism of action is complex and depends on the context of its use:
Molecular Targets
: May interact with enzymes, receptors, or nucleic acids.
Pathways Involved
: Often involves inhibition or modulation of biochemical pathways critical to cell growth, signaling, or metabolism. In medical applications, it may bind to specific protein targets, thereby altering their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide stands out due to its unique structure and functional versatility.
Similar Compounds
: Other pyrimidoindole derivatives and analogs of acetamides.
Uniqueness
: The fusion of the pyrimidine and indole rings with specific functional groups confers distinct chemical reactivity and biological activity.
That should give you a thorough rundown of this complex compound! What else do you want to explore today?
Eigenschaften
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-20-12-13-24-23(16-20)26-27(28(34)31(19-30-26)17-22-10-6-3-7-11-22)32(24)18-25(33)29-15-14-21-8-4-2-5-9-21/h2-13,16,19H,14-15,17-18H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXJZHJKSGAKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
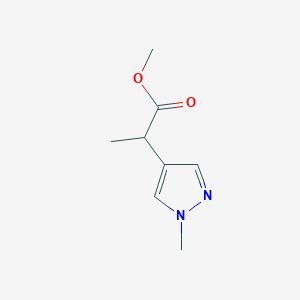
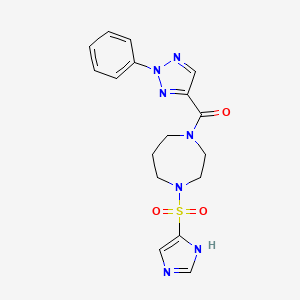
![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B2722987.png)
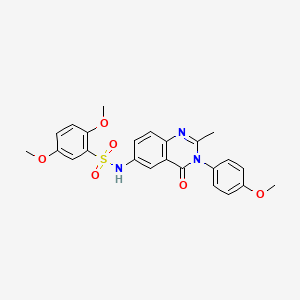
amine hydrochloride](/img/structure/B2722992.png)
![4-(3-Chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2722993.png)
![4,6-dimethyl-2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2722995.png)
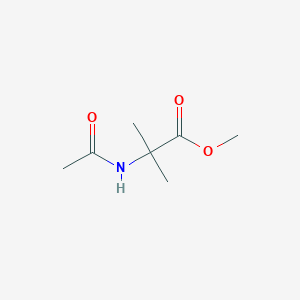
![2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722997.png)
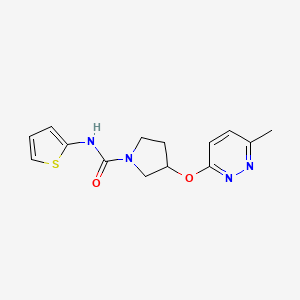
![N-(2,4-difluorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2723001.png)
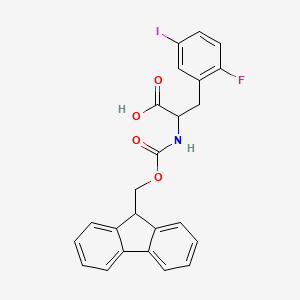
![5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2723003.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2723005.png)
